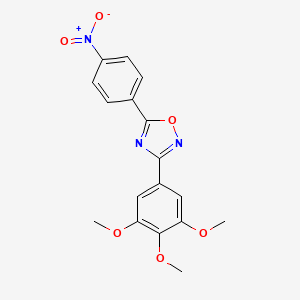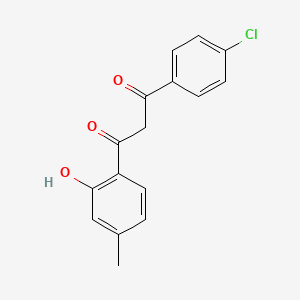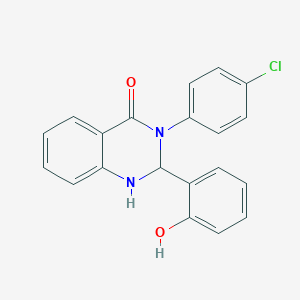![molecular formula C21H24N2O3 B4966002 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research.
作用機序
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in the activity of the mesolimbic dopamine system. This results in a reduction in reward-seeking behavior and drug-seeking behavior, making it a potential therapeutic agent for drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, reduce reward-seeking behavior, and decrease drug-seeking behavior. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful optimization of experimental conditions is required to minimize these effects.
将来の方向性
There are several future directions for research on 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction. Another direction is to study its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, further optimization of the synthesis method and development of more potent and selective derivatives could lead to new tools for studying the role of dopamine receptors in various physiological and pathological processes.
合成法
The synthesis of 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(4-methylpiperidin-1-yl)benzamide. The final product is obtained by the reaction of the resulting intermediate with methylamine hydrochloride. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.
科学的研究の応用
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in the field of neuroscience research. It is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological processes. This compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and drug addiction. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
特性
IUPAC Name |
4-methoxy-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-12-23(13-11-15)21(25)17-4-3-5-18(14-17)22-20(24)16-6-8-19(26-2)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBETZVOBLJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)

![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)
![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
